molecular formula C15H18N4O3 B2450110 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-30-9

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2450110
CAS No.: 2034317-30-9
M. Wt: 302.334
InChI Key: XONGSSZWTJZHCE-UHFFFAOYSA-N
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Description

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which combines an azetidine ring with an imidazolidine-2,4-dione moiety, making it a subject of interest in synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.

Preparation Methods

The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the imidazolidine-2,4-dione moiety. Common synthetic routes include:

    Azetidine Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of Imidazolidine-2,4-dione: This step often involves the reaction of the azetidine intermediate with suitable reagents to form the final compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry and catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidine Derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities.

    Imidazolidine Derivatives: These compounds also contain the imidazolidine-2,4-dione moiety and are studied for their pharmacological properties.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-17(2)11-5-3-10(4-6-11)14(21)18-8-12(9-18)19-13(20)7-16-15(19)22/h3-6,12H,7-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGSSZWTJZHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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